3-(2,5-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2,5-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a dimethoxyphenyl group and a thiophene-containing hydroxypropyl chain, making it a unique molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the dimethoxyphenyl group and the thiophene-containing hydroxypropyl chain. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1H-pyrazole-5-carboxamide
- 3-(2,5-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-1H-pyrazole-4-carboxamide
- 3-(2,5-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of 3-(2,5-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide lies in its specific substitution pattern and the presence of both a dimethoxyphenyl group and a thiophene-containing hydroxypropyl chain. This combination of functional groups provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-23-17(20(25)21-8-6-18(24)13-7-9-28-12-13)11-16(22-23)15-10-14(26-2)4-5-19(15)27-3/h4-5,7,9-12,18,24H,6,8H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEXEEUBEUYGRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCC(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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